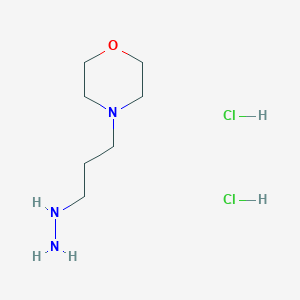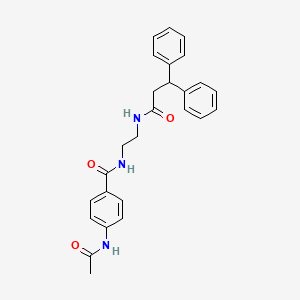![molecular formula C28H34N4O7 B2527628 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-84-5](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H34N4O7 and its molecular weight is 538.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity against various cancer cell lines. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, indicating a potential application in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities against several pathogens, highlighting their potential use in developing new antimicrobial drugs (N. Desai et al., 2007).
Synthesis of Heterocyclic Systems
Research into the use of bromomethylene derivatives in the synthesis of heterocyclic systems indicated the potential of such compounds to be intermediates in the creation of novel molecules with diverse biological activities. This suggests that the specified compound could be used in the synthesis of heterocyclic systems with potential pharmacological applications (A. A. Bogolyubov et al., 2004).
Dopaminergic Agonist Effects
The dopaminergic agonist properties of certain quinoline derivatives were investigated, demonstrating their potential use in neurological disorders. This suggests that similar compounds could be explored for their effects on dopaminergic systems, which might be relevant for treatments of diseases like Parkinson's or depression (J. Cannon et al., 1986).
Anticancer Agents
A one-pot synthesis approach led to novel α-aminophosphonate derivatives with a 2-oxoquinoline structure showing significant antitumor activities. This highlights the potential for the compound to be part of novel anticancer agents, emphasizing the importance of structural motifs in medicinal chemistry (Yilin Fang et al., 2016).
Propiedades
Número CAS |
899915-84-5 |
|---|---|
Fórmula molecular |
C28H34N4O7 |
Peso molecular |
538.601 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H34N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-25(33)12-14-31-27(35)21-7-3-4-8-22(21)32(28(31)36)18-26(34)30-17-20-6-5-15-39-20/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
YTTBYIGPMXFNNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
